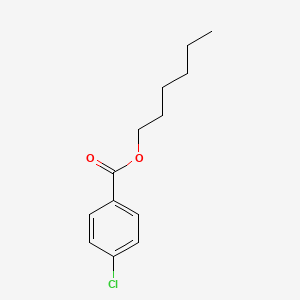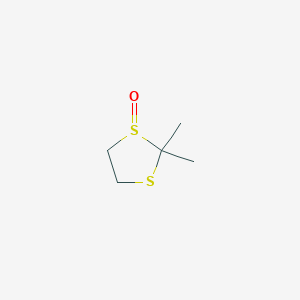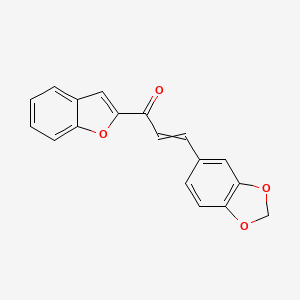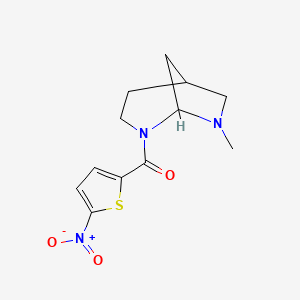
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of ether derivatives. This compound is characterized by the presence of two phenyl groups attached to an ethanone backbone, with a methoxyethoxy substituent. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with benzaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the product. The final product is purified through distillation or crystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or alcohols.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: A similar compound with a simpler structure, used as a solvent and reagent.
Diethylene glycol monomethyl ether: Another related compound with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is unique due to its dual phenyl groups and methoxyethoxy substituent, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high solubility and stability .
Propriétés
Numéro CAS |
60503-96-0 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C17H18O3/c1-19-12-13-20-17(15-10-6-3-7-11-15)16(18)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
Clé InChI |
ATEHAYHPLRUBHW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)



![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)



